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molecular formula C6H5LaO7 B1205565 Lanthanum citrate CAS No. 3002-52-6

Lanthanum citrate

Cat. No. B1205565
M. Wt: 328 g/mol
InChI Key: NCOYDQIWSSMOEW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US06946076B2

Procedure details

A sodium citrate solution was formed by dissolving 59 g citric acid in 500 ml water and then adding 37 g sodium hydroxide dissolved in 50 ml water. The temperature increased from 20 to 50° C. 113 g lanthanum chloride heptahydrate dissolved in 200 ml of warm water was then mixed into the sodium citrate solution and resulted in the formation of a dense gelatinous floc or gel of lanthanum citrate. While the solubility of the citrate was not measured, it was inferred to be about 0.01 g/l. Such a gel is clearly not suited for addition to the filter as it is likely to raise the pressure drop excessively. Nor is it suitable for addition to the bulk of the pool water because it would be unsightly and disperse slowly.
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
113 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[OH-].[Na+].O.O.O.O.O.O.O.[Cl-].[La+3:24].[Cl-].[Cl-].C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+]>O>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[La+3:24] |f:1.2,3.4.5.6.7.8.9.10.11.12.13,14.15.16.17,19.20|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
113 g
Type
reactant
Smiles
O.O.O.O.O.O.O.[Cl-].[La+3].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 15) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[La+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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